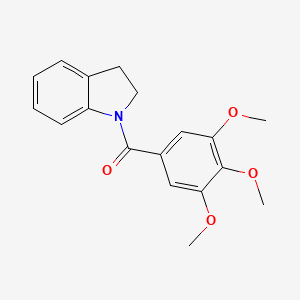

1-(3,4,5-Trimethoxybenzoyl)indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

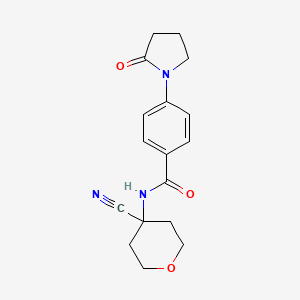

“1-(3,4,5-Trimethoxybenzoyl)indoline” is a chemical compound with the molecular formula C18H19NO4 . It is a bicyclic organic heterocyclic compound .

Synthesis Analysis

The synthesis of indoline compounds, such as “this compound”, has been a subject of research in recent years . The indoline skeleton could be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .

Molecular Structure Analysis

The structure of “this compound” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .

Chemical Reactions Analysis

Indoline compounds, including “this compound”, have been used in the development of various drugs, particularly for cancer treatment . The indoline moiety is widely used in drug design because of its special structure and properties .

Applications De Recherche Scientifique

Antimitotic Agents and Tubulin Inhibitors

1-(3,4,5-Trimethoxybenzoyl)indoline derivatives, such as 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole, have been studied for their potential as antimitotic agents. They target tubulin at the colchicine binding site, leading to apoptotic cell death, making them significant in cancer research (Romagnoli et al., 2008).

Cation Binding Properties

Research on phthalide-fused indoline derivatives has explored their cation binding properties. Studies have shown that compounds like 3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one exhibit selectivity and sensitivity towards specific metal cations, such as Sn2+ (Wong et al., 2018).

p53 Activity Modulators

Spiro(oxindole-3,3'-thiazolidine)-based derivatives, including those with a this compound structure, have been identified as potential modulators of p53 activity. Compounds from this research have shown inhibitory effects on tumor cell growth and have been investigated for their role in apoptosis and cell cycle progression (Gomez-Monterrey et al., 2010).

Electro-Optical Molecular Devices

The photoelectrochemical properties of spirobenzopyrans with indoline structures have been studied for potential use in electro-optical molecular devices. These compounds exhibit color changes depending on reduction and oxidation potentials, which is promising for the development of multi-functional devices (Zhi et al., 1995).

Antivascular Agents

Derivatives of 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole have been evaluated as potential antivascular agents. These compounds, designed as analogues of natural stilbene derivatives, exhibit in vitro and in vivo activities against solid tumors and are investigated for their impact on tumor vasculature (Ty et al., 2008).

Antitubulin Agents for Cancer Treatment

Studies on 1-aroylindole and 3-aroylindole structures have revealed their potency as antitubulin agents. These compounds exhibit significant cytotoxicity against various cancer cell lines, showing their potential for clinical development in cancer treatment (Liou et al., 2004).

Orientations Futures

Indoline compounds, including “1-(3,4,5-Trimethoxybenzoyl)indoline”, have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Propriétés

IUPAC Name |

2,3-dihydroindol-1-yl-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-21-15-10-13(11-16(22-2)17(15)23-3)18(20)19-9-8-12-6-4-5-7-14(12)19/h4-7,10-11H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTWMTJCWNQSNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325391 |

Source

|

| Record name | 2,3-dihydroindol-1-yl-(3,4,5-trimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201281 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313496-16-1 |

Source

|

| Record name | 2,3-dihydroindol-1-yl-(3,4,5-trimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2663467.png)

![N-1,3-benzodioxol-5-yl-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2663471.png)

![6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2663476.png)

![N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]-6-methoxypyrimidin-4-amine](/img/structure/B2663478.png)